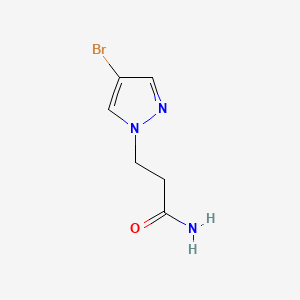

3-(4-bromo-1H-pyrazol-1-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(4-bromo-1H-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C6H8BrN3O It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Mécanisme D'action

Target of Action

It’s worth noting that 4-substituted pyrazoles, which include this compound, have been shown to act as inhibitors of liver alcohol dehydrogenase .

Mode of Action

If we consider its potential role as an inhibitor of liver alcohol dehydrogenase, it may interact with this enzyme and prevent it from catalyzing the oxidation of alcohol in the liver .

Biochemical Pathways

If it acts as an inhibitor of liver alcohol dehydrogenase, it could potentially affect the alcohol metabolism pathway .

Result of Action

If it acts as an inhibitor of liver alcohol dehydrogenase, it could potentially reduce the rate of alcohol metabolism, leading to increased blood alcohol levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanamide typically involves the reaction of 4-bromo-1H-pyrazole with 3-bromopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-bromo-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Cyclization Reactions: Catalysts such as palladium or copper salts are often employed in these reactions, which are conducted under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while cyclization reactions can produce fused heterocyclic compounds .

Applications De Recherche Scientifique

3-(4-bromo-1H-pyrazol-1-yl)propanamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential inhibitors of enzymes and receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromo-1H-pyrazole: A precursor in the synthesis of 3-(4-bromo-1H-pyrazol-1-yl)propanamide.

3-(4-chloro-1H-pyrazol-1-yl)propanamide: A similar compound where the bromine atom is replaced with chlorine.

3-(4-fluoro-1H-pyrazol-1-yl)propanamide: A similar compound with a fluorine atom instead of bromine.

Uniqueness

This compound is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its chloro or fluoro analogs .

Activité Biologique

3-(4-bromo-1H-pyrazol-1-yl)propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C8H9BrN4O

- Molecular Weight: 218.05 g/mol

- Functional Groups: Brominated pyrazole moiety and propanamide group.

The presence of the bromine atom in the pyrazole structure is believed to enhance its interaction with biological targets, making it a candidate for therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity: Some pyrazole derivatives have shown promise as selective androgen receptor modulators, which are crucial in developing treatments for prostate cancer. The binding affinity of these compounds to androgen receptors is assessed using techniques like surface plasmon resonance and fluorescence polarization assays.

- Anti-inflammatory Properties: Pyrazole compounds have been reported to exhibit significant anti-inflammatory activities. For instance, derivatives synthesized from pyrazole structures demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, showcasing their potential in treating inflammatory diseases .

- Antimicrobial Effects: The antimicrobial activity of pyrazoles has been well-documented. Studies have shown that related compounds possess activity against various bacterial strains, including Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

- Anti-inflammatory Activity:

- Antimicrobial Screening:

-

Selective Androgen Receptor Modulation:

- Interaction studies revealed that certain pyrazole derivatives selectively bind to androgen receptors, offering potential in prostate cancer treatment.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, here is a comparison table with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 4-Bromo-1H-pyrazole | C4H3BrN2 | Precursor in synthesis | Antimicrobial, anticancer |

| 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine | C8H7BrN2 | Different structural features | Anticancer |

| 2-Methyl-N-[2-(trifluoromethyl)phenyl]propanamide | C12H12F3N | Contains trifluoromethyl substituent | Anti-inflammatory |

Propriétés

IUPAC Name |

3-(4-bromopyrazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O/c7-5-3-9-10(4-5)2-1-6(8)11/h3-4H,1-2H2,(H2,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMDURNFVFITBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCC(=O)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672482 |

Source

|

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177349-02-8 |

Source

|

| Record name | 3-(4-Bromo-1H-pyrazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.